5-METHANESULFINYLPENTANENITRILE
Overview
Description
5-Methanesulfinylpentanenitrile is an organic compound with the molecular formula C6H11NOS. It is also known by its IUPAC name, 5-(methylsulfinyl)pentanenitrile. This compound is characterized by the presence of a nitrile group (-C≡N) and a sulfinyl group (-S(=O)-) attached to a pentane chain. It is found naturally in certain plants such as broccoli, cabbage, and cauliflower, and has been studied for its potential anticarcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methanesulfinylpentanenitrile typically involves the reaction of a suitable precursor with a sulfinylating agent. One common method is the reaction of 5-bromopentanenitrile with dimethyl sulfoxide (DMSO) under basic conditions. The reaction proceeds as follows:
Reactants: 5-bromopentanenitrile and dimethyl sulfoxide (DMSO).
Conditions: Basic conditions, typically using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Reaction: The bromine atom is replaced by the sulfinyl group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional purification steps such as distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Methanesulfinylpentanenitrile can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone group (-S(=O)2-).
Reduction: The nitrile group can be reduced to an amine group (-NH2).
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
Oxidation: 5-methanesulfonylpentanenitrile.
Reduction: 5-methanesulfinylpentylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methanesulfinylpentanenitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It has been studied for its potential anticarcinogenic properties, particularly in cell culture studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in cancer prevention and treatment.
Industry: It is used in the synthesis of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-methanesulfinylpentanenitrile involves its interaction with cellular pathways and molecular targets. It is believed to exert its effects through the following mechanisms:
Antioxidant Activity: The sulfinyl group can scavenge reactive oxygen species (ROS), reducing oxidative stress in cells.
Enzyme Inhibition: It can inhibit certain enzymes involved in carcinogenesis, such as histone deacetylases (HDACs).
Gene Expression Modulation: It can modulate the expression of genes involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Sulforaphane: Another compound found in cruciferous vegetables with similar anticarcinogenic properties.
5-Methanesulfonylpentanenitrile: The oxidized form of 5-methanesulfinylpentanenitrile.
Uniqueness
This compound is unique due to its specific combination of a nitrile and sulfinyl group, which imparts distinct chemical reactivity and biological activity. Its presence in certain vegetables and potential health benefits make it a compound of interest in both scientific research and industrial applications .
Properties
IUPAC Name |
5-methylsulfinylpentanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NOS/c1-9(8)6-4-2-3-5-7/h2-4,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYQUFZANKOISC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337631 | |
Record name | 5-(Methylsulfinyl)pentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61121-66-2 | |
Record name | 5-(Methylsulfinyl)pentanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61121-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Methylsulfinyl)pentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methanesulfinylpentanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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